molecular formula C10H9ClO2 B2403353 5-Chloro-7-methoxy-indan-1-one CAS No. 1273676-14-4

5-Chloro-7-methoxy-indan-1-one

Cat. No. B2403353
CAS RN: 1273676-14-4
M. Wt: 196.63
InChI Key: KTWVPXXMTRMYIM-UHFFFAOYSA-N
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Description

5-Chloro-7-methoxy-indan-1-one is a chemical compound . It is a derivative of 5-Chloro-1-indanone, which is a 5-halo-1-indanone . This compound participates in the synthesis of substituted pyridines .


Synthesis Analysis

The synthesis of 5-Chloro-1-indanone, a related compound, has been described in various studies . For instance, one method involves the reaction of 3-chlorobenzaldehyde with propionic acid to prepare 3-chloro-phenylpropionic acid, which is then subjected to Friedel-Crafts acylation reaction to prepare 5-Chloro-1-indanone . Another method involves the reaction of malonic acid with chlorobenzaldehyde .


Molecular Structure Analysis

The molecular structure of 5-Chloro-7-methoxy-indan-1-one can be analyzed based on its molecular formula, C10H9ClO2 . The average mass of this compound is 196.630 Da, and the monoisotopic mass is 196.029114 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-7-methoxy-indan-1-one include a density of 1.3±0.1 g/cm3, boiling point of 340.6±42.0 °C at 760 mmHg, and a flash point of 154.2±26.9 °C . It has a molar refractivity of 50.1±0.3 cm3, and a polar surface area of 26 Å2 .

Scientific Research Applications

Antidoping Control

The compound has been used in the development of antibodies to human asialo erythropoietin, which has potential applications in antidoping control for recombinant human erythropoietin . This application is important from both a fundamental scientific and antidoping analytical perspective .

Pharmaceutical Research

5-Chloro-7-methoxy-indan-1-one is used as a reactant in the preparation of azaheterocycles via a palladium (II)-catalyzed ring-expansion reaction . This process is crucial in the development of new pharmaceutical compounds.

Dopamine Receptor Ligands

The compound is also used in the preparation of phenyldihydroindene hydroxy derivatives, which act as dopamine receptor ligands . These ligands have potential applications in the treatment of neurological disorders.

Antiviral and Antibacterial Agents

Indanone derivatives, which include 5-Chloro-7-methoxy-indan-1-one, have shown potential as antiviral and antibacterial agents . This makes them valuable in the development of new treatments for infectious diseases.

Anticancer Drugs

Indanone derivatives have also been studied for their potential as anticancer drugs . This research could lead to the development of new therapies for various types of cancer.

Alzheimer’s Disease Treatment

Another potential application of indanone derivatives is in the treatment of Alzheimer’s disease . This research could contribute to the development of more effective treatments for this neurodegenerative disorder.

Safety and Hazards

The safety data sheet for 5-Methoxy-1-indanone, a related compound, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Indole derivatives, which include 5-Chloro-7-methoxy-indan-1-one, have shown a broad range of biological activity and clinical applications . Therefore, future research could focus on exploring more applications of these compounds in medicine and other fields.

Mechanism of Action

Target of Action

5-Chloro-7-methoxy-indan-1-one, also known as 5-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-Chloro-7-methoxy-indan-1-one may also interact with various targets.

Mode of Action

Indole derivatives, which this compound is a part of, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that 5-Chloro-7-methoxy-indan-1-one may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular level.

properties

IUPAC Name

5-chloro-7-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-13-9-5-7(11)4-6-2-3-8(12)10(6)9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWVPXXMTRMYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1273676-14-4
Record name 5-CHLORO-7-METHOXY-INDAN-1-ONE
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